molecular formula C10H12N2O2 B493406 (S)-4-(4-aminobenzyl)oxazolidin-2-one

(S)-4-(4-aminobenzyl)oxazolidin-2-one

Cat. No.: B493406
M. Wt: 192.21g/mol
InChI Key: WNAVSKJKDPLWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral oxazolidinone core.

    Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-aminobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Nitrobenzyl oxazolidinone.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or alkylated benzyl oxazolidinone.

Scientific Research Applications

(S)-4-(4-aminobenzyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-4-(4-aminobenzyl)oxazolidin-2-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(4-aminobenzyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.

    4-(4-nitrobenzyl)oxazolidin-2-one: A derivative with a nitro group instead of an amino group.

    4-(4-methylbenzyl)oxazolidin-2-one: A derivative with a methyl group instead of an amino group.

Uniqueness

(S)-4-(4-aminobenzyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of an amino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)

InChI Key

WNAVSKJKDPLWBD-UHFFFAOYSA-N

SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)N

Origin of Product

United States

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